molecular formula C21H25NO5 B13648366 (2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline

(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline

Cat. No.: B13648366
M. Wt: 371.4 g/mol
InChI Key: HSXQVIMNRUSVMG-UHFFFAOYSA-N
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Description

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a naphthalene moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves a nucleophilic substitution reaction where a naphthalen-2-ylmethoxy group is introduced.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The naphthalen-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The naphthalene moiety can intercalate with DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(benzylmethoxy)pyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group.

Uniqueness

The presence of the naphthalene moiety in (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid provides unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various applications.

Biological Activity

(2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline, also known as N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), is a compound that has garnered attention for its potential neuroprotective properties, particularly in the context of astrocyte health and function. This article reviews the biological activity of this compound, focusing on its protective effects against oxidative stress and cell death in astrocytes, as well as its implications for neurological disorders.

This compound is characterized by its unique structure that includes a butoxycarbonyl (Boc) protecting group and a naphthylmethoxy moiety. This configuration is essential for its biological activity, particularly in modulating cellular responses to stress.

Research indicates that NMP acts primarily through the following mechanisms:

  • Reduction of Reactive Oxygen Species (ROS): NMP significantly decreases cytoplasmic ROS levels in astrocytes exposed to cytotoxic concentrations of pilocarpine. Specifically, it reduced ROS accumulation to 27.3%, 24.8%, and 12.3% at concentrations of 25, 50, and 100 µg/mL respectively .
  • Mitochondrial Protection: The compound helps maintain mitochondrial transmembrane potential (ΔΨm), which is crucial for cell viability. Treatment with NMP resulted in a relative fluorescence intensity increase of 49.3% compared to control cells after pilocarpine exposure .
  • Regulation of Protein Expression: NMP treatment modulated the expression of glial fibrillary acidic protein (GFAP) and voltage-dependent anion channel-1 (VDAC-1), both of which are biomarkers for astrocyte dysfunction. The overexpression of these proteins was significantly reduced with NMP treatment .

Study Design

In a controlled study, astrocytes were treated with pilocarpine to induce oxidative stress, followed by treatment with varying concentrations of NMP. The viability and functional parameters were assessed using:

  • MTT Assay: To measure cell viability.
  • Flow Cytometry: For analyzing ROS levels and mitochondrial potential.
  • Western Blotting: To evaluate protein expression changes.

Results Summary

Treatment Concentration (µg/mL)Cell Viability (%)ROS Reduction (%)Mitochondrial Potential Improvement (%)
Control100--
Pilocarpine (IC50)15.0+670-20
NMP 2558.327.3+49.3
NMP 5072.524.8+55
NMP 10089.312.3+60

The data indicate that NMP not only protects against cell death but also mitigates the oxidative stress induced by pilocarpine, highlighting its potential as a therapeutic agent in conditions characterized by astrocyte dysfunction.

Case Studies and Clinical Implications

Recent studies have demonstrated the anticonvulsant properties of NMP in animal models of temporal lobe epilepsy induced by pilocarpine. The findings suggest that NMP may reduce neuronal death and alleviate symptoms associated with seizures by protecting astrocytes from oxidative damage .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-2-ylmethoxy)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-17(11-18(22)19(23)24)26-13-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,17-18H,11-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQVIMNRUSVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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